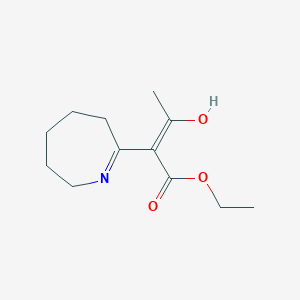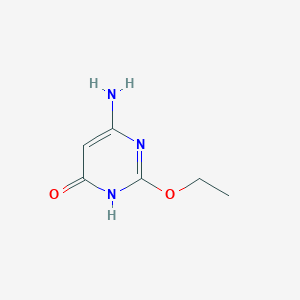![molecular formula C20H24N4 B1418281 N-(3-甲基苄基)-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺 CAS No. 1170107-93-3](/img/structure/B1418281.png)
N-(3-甲基苄基)-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺
描述
“N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also includes a quinoxaline moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves multi-step reactions. For instance, piperidine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. Piperidine derivatives, for example, can participate in a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .
科学研究应用
螺哌啶骨架的合成:Méndez 和 Kouznetsov(2011 年)详细阐述了基于 1'-酰基-1-苄基-3',4'-二氢-1'H-螺[哌啶-4,2'-喹啉] 中分子内酰基转移的螺哌啶骨架的有效合成。这项研究有助于开发用于药物化学潜在应用的新型化学结构 (Méndez 和 Kouznetsov,2011 年).
化学、区域和立体选择性合成:Rajesh、Bala 和 Perumal(2012 年)对用于合成新型杂化螺杂环的多组分、1,3-偶极环加成反应进行了研究,这证明了该化合物在促进多种化学反应中的作用 (Rajesh、Bala 和 Perumal,2012 年).
稠合和螺氮杂环的合成:Hamama、Zoorob 和 El‐Magid(2011 年)的研究涉及稠合和螺奎奴克里定及其 C-核苷的合成,突出了该化合物在创建复杂含氮结构方面的多功能性 (Hamama、Zoorob 和 El‐Magid,2011 年).
螺并环化含吡咯杂环体系的合成:Artico 等人(1992 年)探索了含有吡咯并苯二氮卓和吡咯并苯三氮卓部分的四环体系的合成,揭示了该化合物在创建复杂杂环结构方面的潜力 (Artico 等人,1992 年).
抗菌评价:Moghaddam‐manesh 等人(2020 年)对 6'-氨基-螺[茚并[1,2-b]喹喔啉[1,3]二硫代蒽]-5'-腈衍生物及其抗菌作用的合成研究表明,该化合物在开发抗菌剂方面具有潜力 (Moghaddam‐manesh 等人,2020 年).
在癌症研究中的潜力:Mustazza 等人(2006 年)合成了螺[哌啶-4,2'(1'H)-喹唑啉]-4'(3'H)-酮并将其作为伤害感受蛋白受体的配体进行评估,表明在癌症和疼痛管理研究中具有潜在应用 (Mustazza 等人,2006 年).
安全和危害
未来方向
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising activity in preliminary tests, further studies could be conducted to optimize its structure, improve its properties, or investigate its mechanism of action .
属性
IUPAC Name |
N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICNIJDAPIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)
![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)


![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)


![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)